5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
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Overview
Description
5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione is a synthetic compound known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a thiazolidine-2,4-dione core and a pyridin-2-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-((Methyl-d3)pyridin-2-ylamino)ethanol with 4-formylbenzoic acid to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reference compound for chemical identification and quantification.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known anti-diabetic drug with a similar thiazolidinedione core.
Pioglitazone: Another anti-diabetic agent with structural similarities.
Troglitazone: An older compound with a related structure but different pharmacological profile.
Uniqueness
5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione is unique due to its specific molecular modifications, such as the presence of the (Methyl-d3)pyridin-2-ylamino group.
Properties
IUPAC Name |
(5E)-5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12+/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-SAFVBCDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676039 |
Source
|
Record name | (5E)-5-[(4-{2-[(~2~H_3_)Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-57-1 |
Source
|
Record name | (5E)-5-[(4-{2-[(~2~H_3_)Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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